Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Antifungal susceptibility Candida albicans Imidazole MIC comparison

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, widely recognized as clotrimazole, is a first-generation imidazole antifungal agent that inhibits fungal lanosterol 14α-demethylase, thereby blocking ergosterol biosynthesis. The compound is a crystalline solid with a stable polymorph (Form I, m.p.

Molecular Formula C22H17ClN2
Molecular Weight 344.8 g/mol
CAS No. 23593-71-7
Cat. No. B132045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
CAS23593-71-7
Synonyms1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole;  1-(p-Chloro-α,α-diphenylbenzyl)imidazole;  1-[(p-Chlorophenyl)diphenylmethyl]imidazole;  CDD 3532;  Clotrimazole Impurity A; 
Molecular FormulaC22H17ClN2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4
InChIInChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H
InChIKeyBLNLHAFFGFCSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS 23593-71-7) – Core Identity and Procurement-Relevant Profile


1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, widely recognized as clotrimazole, is a first-generation imidazole antifungal agent that inhibits fungal lanosterol 14α-demethylase, thereby blocking ergosterol biosynthesis . The compound is a crystalline solid with a stable polymorph (Form I, m.p. 143–144 °C) and a well-characterized metastable polymorph (Form II, m.p. 106 °C), offering distinct solid-state options for formulation . Its high lipophilicity (log P ≈ 6.1) and low aqueous solubility define its handling and formulation requirements. Clotrimazole is official in the USP, EP, and BP and is widely available as a certified reference standard, facilitating analytical method development and quality control across pharmaceutical and research laboratories.

Why In-Class Imidazole Substitution Is Not Advisable Without Quantitative Head-to-Head Data for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole


Although clotrimazole, miconazole, ketoconazole, and econazole all belong to the imidazole antifungal class, their in vitro potency, CYP inhibition liability, and solid-state behaviour diverge markedly. Direct comparative studies demonstrate that clotrimazole achieves a geometric mean MIC against Candida albicans that is 2.9‑fold lower than miconazole and 3.0‑fold lower than econazole , while its reversible CYP3A4 inhibition is 31‑fold more potent than miconazole and 7.3‑fold more potent than ketoconazole . Furthermore, clotrimazole’s unique ability to form a metastable polymorph with a 37 °C melting-point depression provides formulation flexibility that is not available with the stable crystalline forms of most competing imidazoles . These quantifiable differences mean that a scientist or formulator cannot simply interchange one imidazole for another without altering efficacy, safety, or processing behaviour.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole Against Closest Imidazole Analogs


Superior Anti-Candida albicans Potency: Head-to-Head EUCAST MIC Comparison

In a 2025 EUCAST-based study encompassing 152 clinical Candida albicans isolates, clotrimazole exhibited the lowest geometric mean (GM) MIC among all tested azoles. The GM MIC of clotrimazole was 0.010 mg/L, compared with 0.014 mg/L for ketoconazole, 0.029 mg/L for miconazole, and 0.030 mg/L for econazole . This represents a 2.9‑fold higher potency versus miconazole and a 3.0‑fold higher potency versus econazole. The local epidemiological cut-off value (ECOFF) for clotrimazole against C. albicans was 0.016 mg/L, which is 3.75‑fold lower than the ECOFF for miconazole and econazole (0.06 mg/L) .

Antifungal susceptibility Candida albicans Imidazole MIC comparison

Exceptional CYP3A4 Reversible Inhibition Potency: A Tool Compound Attribute

In a comparative panel of CYP3A4 reversible inhibitors, clotrimazole demonstrated an IC50 of 0.00451 μM, which is 31‑fold lower (more potent) than miconazole (IC50 = 0.14 μM) and 7.3‑fold lower than ketoconazole (IC50 = 0.033 μM) . The exceptionally low IC50 positions clotrimazole among the most potent imidazole-based CYP3A4 inhibitors available as a standard chemical probe.

CYP3A4 inhibition Drug metabolism Imidazole selectivity

Polymorphic Advantage: Access to a Metastable Form with 37 °C Lower Melting Point

Clotrimazole crystallises in at least two distinct polymorphic forms. The thermodynamically stable Form I melts at 143–144 °C, while the metastable Form II melts at 106 °C – a depression of 37 °C . Form II is sufficiently stable at ambient conditions to allow routine handling and IR spectroscopic characterisation, yet it converts to Form I under heavy mechanical stress . Among the clinically used imidazole antifungals, such a large, well-characterised melting-point differential between stable and metastable forms is not commonly reported for miconazole or ketoconazole, granting clotrimazole a unique solid-state versatility.

Polymorphism Solid-state chemistry Melting point depression Formulation science

Fungicidal Activity: Quantitative MFC Advantage Over Miconazole and Econazole

In a direct comparison of five clinical imidazoles against 11 Candida albicans isolates, clotrimazole displayed a geometric mean minimum fungicidal concentration (MFC) of 63.7 µg/mL, whereas miconazole and econazole both exceeded 100 µg/mL for the majority of isolates . By the Fisher exact test, clotrimazole was significantly more likely to achieve fungicidal killing than econazole (P < 0.01) . Although tioconazole showed lower MFC values (geometric mean 25 µg/mL), clotrimazole remains one of the few imidazoles with demonstrable fungicidal activity at clinically achievable topical concentrations.

Fungicidal Minimum fungicidal concentration Candida albicans Imidazole comparison

Procurement-Driven Application Scenarios Where 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole Outperforms Analogs


High-Sensitivity Antifungal Susceptibility Testing and Reference Standard Preparation

When establishing in-house antifungal susceptibility testing panels or preparing reference standards for Candida spp. assays, the 2.9‑fold greater potency of clotrimazole against C. albicans compared with miconazole permits the use of lower stock concentrations, reducing solvent load and minimising solvent-related artefacts in broth microdilution protocols.

Potent CYP3A4 Inhibition Positive Control in Drug Metabolism Studies

For ADME/Tox laboratories conducting CYP3A4 inhibition screening, clotrimazole’s IC50 of 0.00451 µM – 31‑fold more potent than miconazole – makes it the preferred positive control when a strong, reproducible CYP3A4 signal is required at minimal compound concentrations, thereby limiting cytotoxicity and solvent interference in hepatocyte or microsomal assays.

Solid-State Formulation Development Exploiting Metastable Polymorph Form II

Formulation scientists developing amorphous solid dispersions or hot-melt extrudates can utilise the 106 °C metastable Form II polymorph of clotrimazole as a lower-energy solid intermediate, facilitating processing at reduced temperatures compared with the stable Form I (143–144 °C) and enabling dissolution enhancement without full amorphisation – a solid-state advantage not documented for miconazole or ketoconazole.

Topical Formulations Requiring Fungicidal Rather Than Fungistatic Activity

In the design of short-duration topical antifungal products where fungicidal activity is critical for efficacy, clotrimazole’s geometric mean MFC of 63.7 µg/mL against C. albicans, significantly superior to the non-fungicidal profiles of miconazole and econazole (MFC >100 µg/mL) , provides a measurable fungicidal margin that can reduce treatment duration and improve patient compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.